

Spectroscopic data of 4-Bromo-2-ethylaniline (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: 4-Bromo-2-ethylaniline

Cat. No.: B1273662

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Spectroscopic Profile of 4-Bromo-2-ethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the compound **4-Bromo-2-ethylaniline** (CAS No. 45762-41-2). The following sections detail its spectral characteristics in ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining such spectra are also provided, alongside visualizations of the analytical workflow and the interplay of spectroscopic information for structural elucidation.

Quantitative Spectroscopic Data

The spectroscopic data for **4-Bromo-2-ethylaniline** is summarized in the tables below. It is important to note that while experimental data is available for Mass Spectrometry and Infrared Spectroscopy, the Nuclear Magnetic Resonance data presented is based on predictive models.

Table 1: Predicted ^1H NMR Spectroscopic Data for **4-Bromo-2-ethylaniline**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Predicted			
~7.2	d	1H	Ar-H
~7.0	dd	1H	Ar-H
~6.6	d	1H	Ar-H
~3.7	s	2H	-NH ₂
~2.5	q	2H	-CH ₂ -
~1.2	t	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Bromo-2-ethylaniline**

Chemical Shift (δ) ppm	Assignment
Predicted	
~144	Ar-C-NH ₂
~132	Ar-C
~130	Ar-C
~128	Ar-C-CH ₂ CH ₃
~118	Ar-C
~110	Ar-C-Br
~24	-CH ₂ -
~14	-CH ₃

Table 3: Infrared (IR) Spectroscopy Data for **4-Bromo-2-ethylaniline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3436	Strong	N-H Stretch
3351	Strong	N-H Stretch
3050	Medium	Aromatic C-H Stretch
2965	Medium	Aliphatic C-H Stretch
2929	Medium	Aliphatic C-H Stretch
1621	Strong	N-H Bend
1508	Strong	Aromatic C=C Stretch
1459	Medium	CH ₂ Bend
865	Strong	C-H Out-of-plane Bend
808	Strong	C-Br Stretch

Source: NIST WebBook[1]

Table 4: Mass Spectrometry (MS) Data for **4-Bromo-2-ethylaniline**

m/z	Relative Intensity (%)	Assignment
201	95	[M+2] ⁺
199	100	[M] ⁺
186	80	[M-CH ₃ +2] ⁺
184	85	[M-CH ₃] ⁺
105	40	[M-Br-CH ₂] ⁺
77	30	[C ₆ H ₅] ⁺

Source: NIST WebBook, PubChem[1][2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ^1H and ^{13}C NMR Sample Preparation: A sample of 5-25 mg for ^1H NMR or 20-50 mg for ^{13}C NMR of **4-Bromo-2-ethylaniline** is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

2.1.2. ^1H NMR Data Acquisition: The prepared NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized through shimming. A standard one-dimensional proton NMR experiment is performed using a pulse angle of 30-45 degrees and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

2.1.3. ^{13}C NMR Data Acquisition: Following ^1H NMR, a ^{13}C NMR spectrum is acquired. Due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus, a larger number of scans (typically 128 or more) and a wider spectral width are required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

2.2.1. Attenuated Total Reflectance (ATR)-FTIR: A small amount of solid **4-Bromo-2-ethylaniline** is placed directly onto the ATR crystal (e.g., diamond or germanium). A pressure clamp is applied to ensure good contact between the sample and the crystal surface. The IR spectrum is then recorded by co-adding a number of scans (e.g., 16-32) over a spectral range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

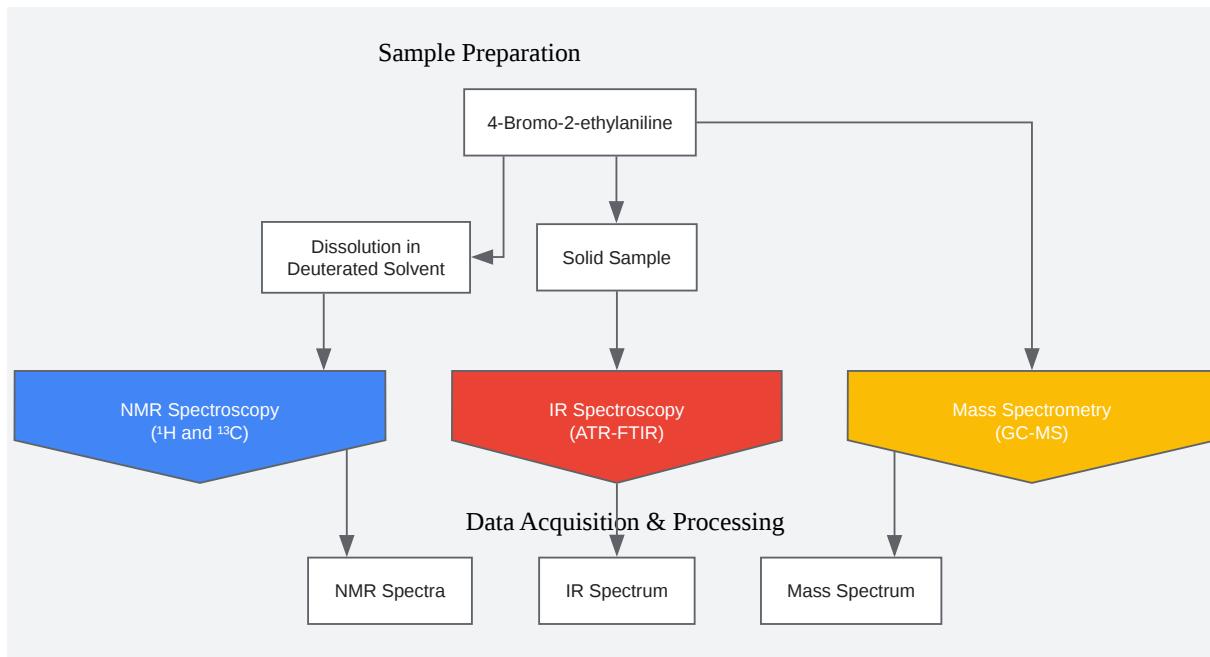
2.3.1. Gas Chromatography-Mass Spectrometry (GC-MS): A dilute solution of **4-Bromo-2-ethylaniline** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). A small volume (typically 1 μL) of the solution is injected into the GC inlet, which is heated to ensure rapid vaporization. The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms column). The column temperature is

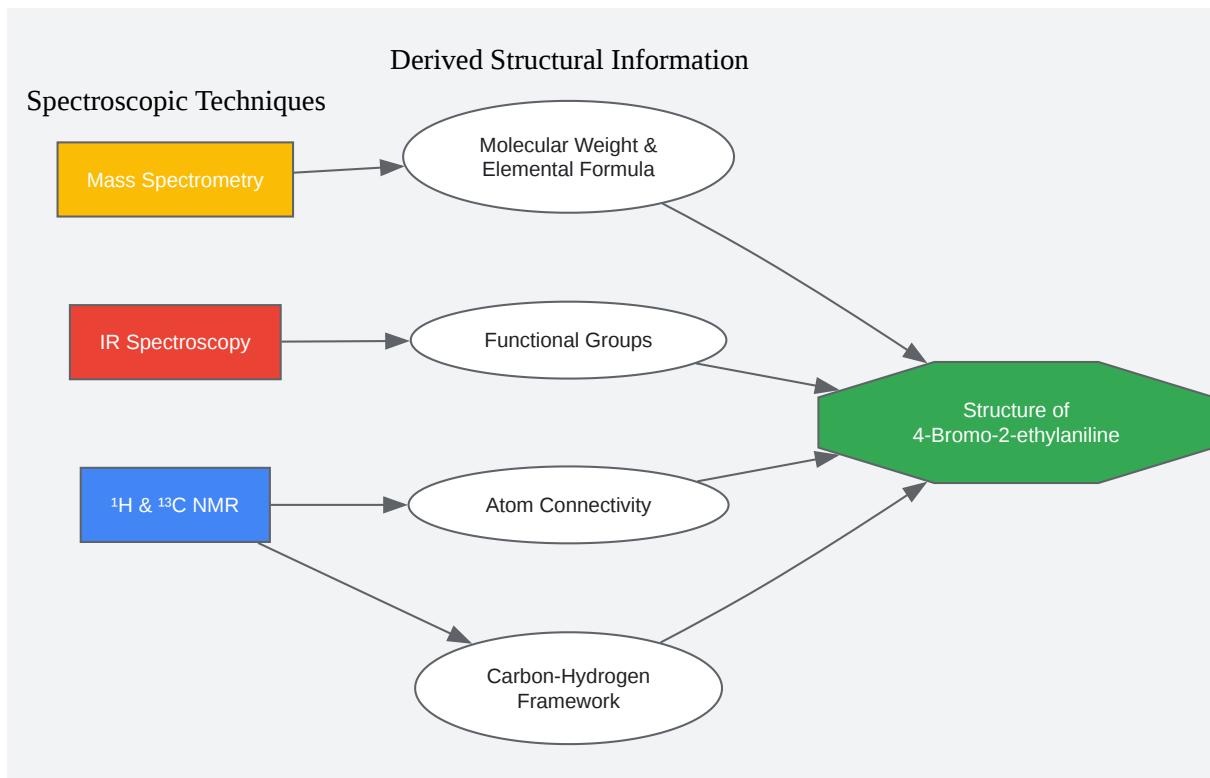
programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the stationary phase. As **4-Bromo-2-ethylaniline** elutes from the column, it enters the mass spectrometer's ion source.

2.3.2. Electron Ionization (EI): In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting positively charged ions are then accelerated into the mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key workflows and relationships in the spectroscopic analysis of **4-Bromo-2-ethylaniline**.





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References

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